Product packaging for Bromoacetamido-PEG4-C2-Boc(Cat. No.:)

Bromoacetamido-PEG4-C2-Boc

Cat. No.: B606377
M. Wt: 442.3 g/mol
InChI Key: JKLVXGPHURQOIO-UHFFFAOYSA-N
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Description

Significance of PEG Linkers in Bioconjugation and Molecular Engineering

The attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, a process known as PEGylation, has revolutionized pharmaceutical development and biotechnology. mdpi.comworldscientific.com PEGylation can enhance the therapeutic properties of drugs by increasing their solubility, stability, and circulation time in the bloodstream. mdpi.comworldscientific.comnih.gov This "stealth" effect helps to shield the conjugated molecule from the immune system and enzymatic degradation. worldscientific.comnih.gov

PEG linkers, particularly those of a defined length (discrete PEGs or dPEGs), offer precise control over the distance and spatial orientation between the conjugated molecules. This is critical in applications such as the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where the linker's characteristics can significantly influence the efficacy of the final construct. nih.govbiochempeg.com

Overview of Heterobifunctional Linker Architectures

Heterobifunctional linkers are characterized by two distinct reactive termini, enabling the specific and directional coupling of two different molecules. rsc.orgconju-probe.comresearchgate.net This is in contrast to homobifunctional linkers, which have identical reactive groups at both ends. lumiprobe.com The architecture of a heterobifunctional linker typically consists of three main components: two different reactive functional groups and a spacer arm that connects them. nih.gov The choice of reactive groups is dictated by the functional groups present on the molecules to be conjugated, while the spacer arm, often a PEG chain, provides water solubility and flexibility. biochempeg.comlumiprobe.com

Common reactive groups found in heterobifunctional linkers include N-hydroxysuccinimide (NHS) esters for reacting with primary amines, maleimides or bromoacetamides for targeting thiols, and alkynes or azides for "click chemistry" reactions. lumiprobe.comnih.gov The orthogonality of the reactive ends is a key feature, allowing for sequential conjugation reactions without cross-reactivity.

Positioning of Bromoacetamido-PEG4-t-Butyl Ester within Contemporary Linker Design

Bromoacetamido-PEG4-t-Butyl Ester is a prime example of a modern heterobifunctional linker, designed to meet the demands of sophisticated bioconjugation strategies. biosynth.combroadpharm.com Its structure incorporates several key features that make it a valuable tool for researchers.

The bromoacetamido group provides a thiol-reactive handle. Bromoacetamides are known to react specifically with sulfhydryl groups, such as those found in cysteine residues of proteins, to form stable thioether bonds. thermofisher.com While slightly less reactive than iodoacetamides, they offer good stability. thermofisher.com The reaction with thiols is often performed at a slightly alkaline pH to facilitate the deprotonation of the thiol to the more nucleophilic thiolate. nih.gov

The PEG4 spacer is a discrete polyethylene glycol chain consisting of four ethylene (B1197577) glycol units. This hydrophilic spacer enhances the water solubility of the linker and the resulting conjugate, which is often a critical requirement for biological applications. broadpharm.commedkoo.com The defined length of the PEG chain allows for precise control over the distance between the conjugated molecules.

The t-butyl ester serves as a protecting group for a carboxylic acid functionality. The tert-butyl group is stable under a variety of conditions but can be readily removed under acidic conditions to reveal the free carboxylic acid. libretexts.orgacs.orgthieme-connect.com This "masked" functionality allows for a multi-step conjugation strategy, where the bromoacetamide can be reacted first, followed by deprotection of the t-butyl ester to enable a second conjugation reaction at the newly exposed carboxylic acid.

In essence, Bromoacetamido-PEG4-t-Butyl Ester offers a combination of thiol-reactivity, hydrophilicity, and a protected carboxylic acid, making it a versatile building block for constructing complex biomolecular architectures. biosynth.commedkoo.com

Chemical and Physical Properties

The utility of Bromoacetamido-PEG4-t-Butyl Ester in various applications is underpinned by its distinct chemical and physical properties.

PropertyValue
CAS Number 1807521-00-1 biosynth.commedkoo.com
Molecular Formula C17H32BrNO7 medkoo.com
Molecular Weight 442.35 g/mol medkoo.com
Appearance Typically a solid or oil medkoo.com
Purity Often >97% for research grade medkoo.com
Solubility Soluble in water, methanol (B129727) (MeOH), and dichloromethane (B109758) (DCM) broadpharm.com
Storage Recommended at -20°C for long-term stability medkoo.combroadpharm.com

Synthesis and Purification

The synthesis of Bromoacetamido-PEG4-t-Butyl Ester involves a multi-step process. A common synthetic route starts with a commercially available amino-PEG4-t-butyl ester. This precursor is then reacted with bromoacetyl bromide or a similar bromoacetylating agent in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to form the bromoacetamide linkage.

Purification of the final product is typically achieved through column chromatography on silica (B1680970) gel to remove any unreacted starting materials and byproducts. The purity of the final compound is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mechanism of Action and Reactivity

The functionality of Bromoacetamido-PEG4-t-Butyl Ester is defined by the reactivity of its two terminal groups.

The bromoacetamido group is an alkylating agent that specifically reacts with soft nucleophiles, most notably the thiol group of cysteine residues in peptides and proteins. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of the thiol attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond. The rate of this reaction is pH-dependent, with faster rates observed at pH values above 7, where the thiol is in its more reactive thiolate form. nih.gov Studies have shown that bromoacetyl groups can exhibit chemoselectivity, reacting preferentially with thiols over other nucleophilic groups like amines under controlled pH conditions. nih.gov

The t-butyl ester group is a common protecting group for carboxylic acids. thieme-connect.com Its steric bulk prevents it from being easily hydrolyzed by many nucleophiles or under basic conditions. researchgate.net Deprotection is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), which cleaves the ester bond to yield the free carboxylic acid and isobutylene (B52900) as a byproduct. libretexts.orgacs.org This orthogonality allows for the selective deprotection of the t-butyl ester without affecting the bromoacetamide group or other acid-sensitive functionalities that might be present in the conjugated molecule.

Applications in Bioconjugation and Molecular Biology

The unique architecture of Bromoacetamido-PEG4-t-Butyl Ester lends itself to a variety of applications in bioconjugation and molecular biology.

One primary application is in the synthesis of Antibody-Drug Conjugates (ADCs) . In this context, the bromoacetamide group can be used to attach the linker to a cysteine residue on a monoclonal antibody. Following this conjugation, the t-butyl ester can be deprotected, and the resulting carboxylic acid can be coupled to the amine group of a cytotoxic drug.

Another significant area of application is in the development of PROTACs . PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. nih.govnih.gov Bromoacetamido-PEG4-t-Butyl Ester can serve as a building block for constructing the linker that connects the target protein binder and the E3 ligase ligand.

Furthermore, this linker can be used for the surface modification of nanoparticles and other materials . The bromoacetamide can be used to anchor the linker to a thiol-functionalized surface, and the deprotected carboxylic acid can then be used to attach other biomolecules, such as peptides or oligonucleotides. plos.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H32BrNO7 B606377 Bromoacetamido-PEG4-C2-Boc

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32BrNO7/c1-17(2,3)26-16(21)4-6-22-8-10-24-12-13-25-11-9-23-7-5-19-15(20)14-18/h4-14H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLVXGPHURQOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32BrNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity Profiles of Bromoacetamido Peg4 T Butyl Ester

Nucleophilic Substitution Reactions of the Bromoacetamide Group

The bromoacetamide group is an effective alkylating agent, readily undergoing nucleophilic substitution reactions. The bromine atom serves as a good leaving group, facilitating the formation of new covalent bonds. broadpharm.comcreative-biolabs.combroadpharm.combroadpharm.com

Reactivity with Thiol-Containing Biomolecules: Thioether Bond Formation

The bromoacetamide moiety exhibits significant reactivity towards thiol groups, such as those found in cysteine residues of proteins and peptides. This reaction proceeds via an SN2 mechanism, where the sulfur atom of the thiol attacks the carbon atom bearing the bromine, resulting in the formation of a stable thioether bond and the displacement of the bromide ion. rsc.orgresearchgate.net This specific and efficient conjugation method is widely employed for labeling and crosslinking biomolecules. nih.govnih.govresearchgate.net

Studies comparing the reactivity of maleimide (B117702) and bromoacetyl groups with thiols have shown that kinetic discrimination can be achieved by controlling the pH. The reaction of bromoacetyl groups with thiols is more favorable at higher pH values, for example, pH 9.0, while still maintaining high chemoselectivity towards thiols over other nucleophilic groups like amines and imidazoles. nih.gov

Scope of Reactant Substrates in Nucleophilic Displacements

The bromoacetamide group can react with a variety of nucleophilic substrates beyond thiols. The efficiency of the nucleophilic substitution is influenced by factors such as the steric hindrance of the substrate. quimicaorganica.orglibretexts.org Primary alkyl halides, for instance, are more reactive than those with longer or more branched chains due to reduced steric hindrance. rsc.org While tertiary alkyl halides often fail to react via an SN2 mechanism due to significant steric hindrance, less hindered nucleophiles can effectively displace the bromide. rsc.orgquimicaorganica.org The substrate scope includes various small molecules and biomolecules containing suitable nucleophilic functional groups. researchgate.netresearchgate.netnih.gov

Chemoselective Cleavage of the tert-Butyl Ester Moiety

The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality. Its removal, or deprotection, is a key step in many synthetic strategies, allowing for subsequent modifications or for revealing the free carboxylic acid at a desired stage. broadpharm.comresearchgate.net

Acid-Mediated Deprotection Strategies

The cleavage of the tert-butyl ester is typically achieved under acidic conditions. broadpharm.comcreative-biolabs.combroadpharm.comacsgcipr.org The mechanism involves protonation of the ester oxygen, followed by the formation of a stable tert-butyl cation and the carboxylic acid. acsgcipr.orgstackexchange.com A variety of acids can be employed for this purpose, including strong acids like trifluoroacetic acid (TFA), hydrochloric acid, and sulfuric acid, as well as Lewis acids like zinc bromide. acsgcipr.orgacs.orgacs.org The choice of acid and reaction conditions can be tailored to be compatible with other functional groups present in the molecule. researchgate.netacs.org For example, aqueous phosphoric acid has been shown to be an effective and mild reagent for the deprotection of tert-butyl esters, tolerating other acid-sensitive groups such as Cbz carbamates and benzyl (B1604629) esters. organic-chemistry.org

Table 1: Selected Acidic Conditions for tert-Butyl Ester Deprotection

Reagent(s)SolventNotesReference(s)
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)Commonly used, efficient deprotection. stackexchange.com
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Offers chemoselectivity in the presence of other acid-labile groups. acs.orgresearchgate.net
Aqueous Phosphoric Acid-Mild and environmentally benign, selective for t-butyl groups. organic-chemistry.org
Silica (B1680970) GelToluene (reflux)Selective for t-butyl esters over t-butyl ethers. researchgate.net
Magic Blue (MB•+), Triethylsilane-Catalytic and mild deprotection under neutral conditions. acs.orgorganic-chemistry.org
Thionyl Chloride (SOCl₂)-Selectively converts t-butyl esters to acid chlorides. organic-chemistry.org

Impact of Deprotection Conditions on Overall Conjugate Integrity

The selection of deprotection conditions is critical to avoid unintended cleavage of other sensitive functionalities within the conjugate. Harsh acidic conditions can potentially lead to the degradation of acid-labile protecting groups or the modification of the conjugated biomolecule. acs.org Therefore, mild deprotection methods are often preferred. For instance, the use of ZnBr₂ allows for the selective deprotection of tert-butyl esters in the presence of certain other acid-sensitive groups. acs.orgresearchgate.net The development of catalytic and milder deprotection protocols, such as those using "magic blue" and triethylsilane, further expands the compatibility with sensitive substrates. acs.orgorganic-chemistry.org Careful optimization of the deprotection step is essential to ensure the final conjugate retains its desired structure and function.

Orthogonal Reactivity and Selective Functionalization

The distinct reactivity of the bromoacetamide and the tert-butyl ester groups allows for orthogonal functionalization. This means that each group can be reacted selectively without affecting the other, enabling the sequential introduction of different molecular entities. For example, the bromoacetamide can first be reacted with a thiol-containing molecule. Subsequently, the tert-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid, which can then be coupled to an amine-containing molecule using standard peptide coupling chemistry. This orthogonal strategy provides a powerful approach for the synthesis of complex, well-defined molecular architectures. nih.gov

Advanced Bioconjugation Strategies Utilizing Bromoacetamido Peg4 T Butyl Ester

Site-Selective Protein and Peptide Modification

Site-selective modification of proteins and peptides is crucial for creating well-defined bioconjugates with preserved biological activity. nih.govnih.gov Bromoacetamido-PEG4-t-butyl ester offers a tool for such modifications, primarily by targeting specific amino acid residues.

Conjugation via Cysteine Residues

The bromoacetyl group of Bromoacetamido-PEG4-t-butyl ester exhibits high reactivity towards the thiol group of cysteine residues. creative-biolabs.com This reaction, an alkylation, results in the formation of a stable thioether linkage. The specificity of this reaction allows for the targeted modification of proteins and peptides at either naturally occurring or engineered cysteine sites.

The general process for cysteine-based conjugation involves the reduction of disulfide bonds within the protein to free up the cysteine thiols for reaction. creative-biolabs.com This is often followed by the conjugation reaction with the bromoacetyl-containing linker. The reaction is typically performed under mild pH conditions to favor the specific reaction with thiols over other nucleophilic groups present in the protein. nih.gov

Table 1: Reactivity of Functional Groups with Thiols

Functional Group Optimal pH for Reaction with Thiols Resulting Linkage Stability of Linkage
Bromoacetyl ~7.0-9.0 Thioether Stable

This table provides a general comparison of the reactivity of bromoacetyl and maleimide (B117702) groups with thiols, another common thiol-reactive moiety.

Development of Multi-Site Labeling Approaches

While single-site labeling is often desired for homogeneity, multi-site labeling can be advantageous in certain applications, such as increasing the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs). acs.orgresearchgate.net The use of linkers like Bromoacetamido-PEG4-t-butyl ester can facilitate the attachment of multiple molecules to a single protein. nih.gov

Strategies for multi-site labeling often involve the use of proteins with multiple accessible cysteine residues or the engineering of additional cysteine residues into the protein backbone. creative-biolabs.com The hydrophilic PEG spacer of the linker can help to mitigate potential aggregation issues that may arise from attaching multiple hydrophobic molecules to a protein. researchgate.netlabinsights.nl The length of the PEG linker can also influence the efficiency of multi-site labeling by providing sufficient spacing between the attached molecules and the protein surface. nih.gov

Oligonucleotide Functionalization

The functionalization of oligonucleotides is essential for their use in various applications, including diagnostics and therapeutics. nih.govnih.govyoutube.combiolytic.com Bromoacetamido-PEG4-t-butyl ester can be employed to introduce a protected carboxylic acid to an oligonucleotide, which can then be used for subsequent conjugation to other molecules.

The strategy typically involves the synthesis of an oligonucleotide with a thiol modification, often at the 5' or 3' terminus, or at an internal position. nih.gov This thiol-modified oligonucleotide can then react with the bromoacetyl group of the linker. After conjugation, the t-butyl ester can be deprotected to yield a free carboxylic acid on the oligonucleotide, which can be activated for coupling to amines or other nucleophiles. broadpharm.comcreative-biolabs.com

Small Molecule Conjugation Tactics

The conjugation of small molecules to larger biomolecules or surfaces is a common strategy in drug delivery and diagnostics. creativepegworks.comresearchgate.net Bromoacetamido-PEG4-t-butyl ester serves as a versatile linker for this purpose. A small molecule containing a thiol group can be reacted with the bromoacetyl end of the linker. Subsequently, the deprotected carboxylic acid can be used to attach the small molecule-linker conjugate to a protein, antibody, or other target. broadpharm.combiochempeg.com

The PEG spacer in these conjugates can improve the solubility and pharmacokinetic properties of the small molecule. creativepegworks.comresearchgate.net This is particularly beneficial for hydrophobic drugs, where PEGylation can help to prevent aggregation and increase circulation time in the body. acs.orglabinsights.nl

Bioconjugation Efficiency and Kinetic Studies

The efficiency and kinetics of the bioconjugation reaction are critical parameters to control for producing well-defined conjugates. The reaction between a bromoacetyl group and a thiol is generally rapid and proceeds to high yields under optimized conditions. researchgate.net

Kinetic studies have shown that the rate of this alkylation reaction is pH-dependent, with higher pH values generally leading to faster reaction rates due to the increased nucleophilicity of the thiolate anion. nih.govyoutube.com However, at very high pH, the risk of side reactions with other nucleophilic amino acid residues, such as lysine (B10760008), increases. nih.gov Therefore, a careful optimization of the reaction pH is necessary to achieve both high efficiency and high selectivity for cysteine modification.

Factors influencing the reaction kinetics include:

pH: Affects the protonation state and nucleophilicity of the thiol group. nih.govyoutube.com

Temperature: Higher temperatures generally increase the reaction rate.

Concentration of reactants: Higher concentrations can lead to faster reaction times.

Solvent: The choice of solvent can influence the solubility of the reactants and the rate of the reaction.

Methodologies for Post-Conjugation Purification and Validation

After the bioconjugation reaction, it is essential to purify the desired conjugate from unreacted starting materials and potential side products. researchgate.netnih.gov A variety of chromatographic techniques are commonly employed for this purpose.

Table 2: Common Purification Techniques for Bioconjugates

Purification Method Principle of Separation Typical Application
Size-Exclusion Chromatography (SEC) Separation based on molecular size. Removal of unreacted small molecules from large protein conjugates. researchgate.net
Ion-Exchange Chromatography (IEX) Separation based on net charge. Separation of conjugates with different numbers of attached charged molecules. researchgate.netcellmosaic.com
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity. Separation of antibody-drug conjugates with different drug-to-antibody ratios.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity. Analysis and purification of peptide and small molecule conjugates. cellmosaic.com

Validation of the final conjugate is crucial to confirm its identity, purity, and homogeneity. Mass spectrometry techniques, such as MALDI-TOF and ESI-MS, are powerful tools for determining the molecular weight of the conjugate and confirming the number of attached linker-payload molecules. researchgate.netacs.org Electrophoretic methods like SDS-PAGE can also be used to visualize the increase in molecular weight upon conjugation.

Applications in Medicinal Chemistry and Chemical Biology Research

Design and Synthesis of Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting these two components is a critical determinant of the ADC's efficacy and tolerability.

The incorporation of a PEG spacer, such as the PEG4 unit in Bromoacetamido-PEG4-t-Butyl Ester, is a key strategy for improving the physicochemical properties of ADCs. Many potent cytotoxic payloads are highly hydrophobic, and their conjugation to an antibody can lead to aggregation and rapid clearance from circulation. The hydrophilic nature of the PEG chain helps to counteract this hydrophobicity. precisepeg.comcreative-biolabs.com

Key benefits of the PEG4 spacer include:

Improved Pharmacokinetics: By creating a "hydration shell" around the hydrophobic drug, the PEG spacer can shield the ADC from non-specific clearance mechanisms, leading to a longer circulation half-life. precisepeg.com

Increased Stability: PEG linkers contribute to the physical and chemical stability of the ADC in solution. explorationpub.comrsc.org Research has shown that the design of the drug-linker, including the configuration of the PEG unit, is crucial for achieving stable ADCs with favorable pharmacokinetic profiles. explorationpub.comrsc.org

Reduced Immunogenicity: The PEG chain can help to mask the drug payload from the immune system, potentially reducing the risk of an immune response against the conjugate. precisepeg.com

The use of monodisperse PEG linkers, like PEG4, ensures the production of a more homogeneous ADC product with a defined drug-to-antibody ratio (DAR), which is crucial for consistent efficacy and safety. precisepeg.com

ADC linkers can be broadly categorized as cleavable or non-cleavable, dictating the mechanism of payload release. pearson.com Bromoacetamido-PEG4-t-Butyl Ester is primarily used to construct non-cleavable linkers. researchgate.net

In a typical non-cleavable ADC construct, the bromoacetamide end of the linker reacts with a cysteine residue on the antibody, forming a highly stable thioether bond. rsc.org This bond is more stable than the maleimide-based linkages often used in ADCs. After conjugation to the antibody, the t-butyl ester on the other end is deprotected, revealing a carboxylic acid. This acid is then coupled to the payload molecule. The resulting ADC relies on the complete degradation of the antibody within the lysosome of a target cancer cell to release the drug, which remains attached to the linker and the amino acid (cysteine) from the antibody. youtube.com

While the majority of clinically approved ADCs use cleavable linkers, non-cleavable linkers offer the advantage of increased plasma stability, minimizing premature drug release and potential off-target toxicity. youtube.com

Linker TypeRelease MechanismRole of Bromoacetamido-PEG4-t-Butyl Ester
Non-Cleavable Total lysosomal degradation of the antibody-linker-drug conjugate. youtube.comForms a stable thioether bond with the antibody via the bromoacetamide group. rsc.orgresearchgate.net
Cleavable Release triggered by specific conditions in the tumor microenvironment or inside the cell (e.g., pH, enzymes). pearson.comnih.govNot directly used, but the PEG4 component is a common feature in many cleavable linker designs to improve properties.

Construction of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's own protein disposal system to eliminate disease-causing proteins. They consist of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—joined by a chemical linker. computabio.comnih.gov

Bromoacetamido-PEG4-t-Butyl Ester is an established building block for synthesizing PROTACs. computabio.comnih.gov In PROTAC synthesis, its bifunctional nature is exploited to connect the two critical ligands. For instance, the t-butyl ester can be deprotected to a carboxylic acid and coupled to an E3 ligase ligand. Subsequently, the bromoacetamide group can be reacted with a thiol-containing handle on the target protein ligand, or vice-versa, to complete the PROTAC structure. The PEG4 component serves as the core of the linker, bridging the two active ends. precisepeg.com

The linker in a PROTAC is not merely a passive spacer; its length, composition, and flexibility are critical determinants of the PROTAC's ability to induce the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation. precisepeg.comnih.gov

The PEG4 linker within Bromoacetamido-PEG4-t-Butyl Ester influences several key factors:

Optimal Distance and Orientation: The linker must position the target protein and the E3 ligase at an optimal distance and orientation to facilitate the transfer of ubiquitin from the ligase to the target. explorationpub.com If a linker is too short, steric hindrance can prevent the formation of the ternary complex. If it is too long, the complex may be too flexible and unproductive. explorationpub.com Studies have shown that there is often an optimal linker length for maximum degradation efficacy, and even small changes, such as adding a single ethylene (B1197577) glycol unit, can dramatically alter activity and even selectivity between protein targets. rsc.orgcomputabio.comsigmaaldrich.com

Physicochemical Properties: The hydrophilic PEG4 linker improves the solubility and cell permeability of the PROTAC, which are often large molecules with poor "drug-like" properties. precisepeg.comexplorationpub.com Enhanced solubility can prevent aggregation and ensure the molecule reaches its intracellular target.

Ternary Complex Stability: While longer, more flexible linkers might seem beneficial, they can have a high entropic cost when forming the ternary complex, potentially reducing potency. computabio.com The composition of the linker is also crucial; research has indicated that replacing an alkyl chain with PEG units can sometimes inhibit PROTAC activity, highlighting the need for empirical optimization for each target system. computabio.com

The process of finding the optimal linker often requires synthesizing and testing a library of PROTACs with varying linker lengths and compositions. computabio.com Bromoacetamido-PEG4-t-Butyl Ester serves as a valuable component in such libraries due to its defined length and hydrophilic nature.

PROTAC Linker ParameterImpact on EfficiencyContribution of PEG4
Length Affects ternary complex formation; an optimal length is required. explorationpub.comsigmaaldrich.comProvides a defined length of approximately 16 atoms. rsc.orgsigmaaldrich.com
Composition Influences solubility, permeability, and complex stability. precisepeg.comcomputabio.comIncreases hydrophilicity, improving solubility and permeability. precisepeg.com
Flexibility Impacts the entropic cost of ternary complex formation. computabio.comOffers a balance of flexibility and defined spatial separation.

Development of Targeted Drug Delivery Systems

Beyond ADCs and PROTACs, Bromoacetamido-PEG4-t-Butyl Ester is a versatile tool for creating other targeted drug delivery systems. Its bifunctional nature allows it to link targeting moieties to drug-carrying nanoparticles or other macromolecules. For example, it can be used as a building block for lipids used in nanotechnology and drug delivery. The bromoacetamide group can react with a thiol on a targeting ligand (e.g., a peptide or antibody fragment), while the deprotected carboxyl group can be used to attach it to a liposome, polymer, or other drug carrier. The PEG4 spacer again provides solubility and shields the system from the immune system, prolonging its circulation time.

Lipid and Nanoparticle Functionalization for Targeted Delivery

A significant application of Bromoacetamido-PEG4-t-butyl ester is in the functionalization of lipids and nanoparticles for targeted drug delivery. broadpharm.com By incorporating this linker into the surface of liposomes or other nanoparticles, researchers can create sophisticated delivery vehicles. The bromoacetyl group can be used to attach targeting ligands, such as antibodies or peptides, that recognize specific cell surface receptors, thereby directing the nanoparticle to the desired tissue or cell type. nih.gov The PEG4 spacer helps to shield the nanoparticle from the immune system, prolonging its circulation time in the body. medkoo.combroadpharm.comcreative-biolabs.combroadpharm.com

Furthermore, the t-butyl ester can be deprotected to expose a carboxylic acid, which can then be used to load therapeutic agents or imaging probes into the nanoparticle. This strategy allows for the creation of multifunctional nanoparticles that can simultaneously target, image, and treat diseases.

Probes for Bioimaging and Biosensing

Bromoacetamido-PEG4-t-butyl ester is also instrumental in the development of probes for bioimaging and biosensing. The bromoacetyl group allows for the site-specific attachment of the linker to proteins or other biomolecules of interest. The deprotected carboxylic acid can then be conjugated to a variety of reporter molecules, such as fluorescent dyes, radioisotopes, or contrast agents for magnetic resonance imaging (MRI).

This approach enables the creation of highly specific probes that can be used to visualize and track the localization and dynamics of biomolecules within living cells and organisms. For example, a protein-specific antibody can be labeled with a fluorescent dye using this linker, allowing for the visualization of the protein's distribution in cells via fluorescence microscopy.

Synthesis of Multifunctional Chemical Tools for Proteomics and Cell Biology

In the fields of proteomics and cell biology, Bromoacetamido-PEG4-t-butyl ester serves as a key building block for the synthesis of multifunctional chemical tools. It is particularly useful in the construction of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comlabshake.com PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.com

Bromoacetamido-PEG4-t-butyl ester can act as a linker to connect the target-binding ligand and the E3 ligase-binding ligand in a PROTAC molecule. medchemexpress.comlabshake.com The PEG4 spacer provides the necessary length and flexibility for the two ligands to bind to their respective proteins simultaneously. The ability to introduce different functionalities at either end of the linker allows for the modular design and synthesis of a wide range of PROTACs for targeting various proteins of interest.

Poly Ethylene Glycol Spacer in Heterobifunctional Linker Design: Research Perspectives

Influence of PEG Chain Length on Conjugate Properties

The length of the PEG chain in a linker is a critical design parameter that can significantly influence the physicochemical and biological properties of the final conjugate, including its solubility, stability, and steric profile. precisepeg.com The ability to tune linker length allows for precise spatial control between the conjugated molecules. precisepeg.com While PEGylation is often associated with large polymers (e.g., 5 kDa to 40 kDa) used to prolong the serum half-life of therapeutic proteins, shorter PEG chains like the one in Bromoacetamido-PEG4-t-butyl ester are pivotal in applications requiring more subtle modifications, such as in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or when linking smaller molecules. nih.gov

The choice between a PEG4 spacer and its shorter or longer homologues depends entirely on the specific application. A PEG4 linker provides a balance of hydrophilicity and defined spatial separation.

Shorter Homologues (e.g., PEG1, PEG2, PEG3): Shorter linkers create more compact and rigid conjugates. They are often employed when a minimal distance between two moieties is desired to facilitate a specific interaction, such as inducing a protein-protein interaction in a PROTAC. However, they may provide insufficient spacing to overcome steric hindrance if the conjugated molecules are large or if the conjugation site is in a sterically crowded region.

Longer Homologues (e.g., PEG8, PEG12, and larger kDa PEGs): Longer PEG chains offer greater flexibility and create more distance between the conjugated partners, which can be crucial for reducing steric hindrance, especially when linking large biomolecules like antibodies. precisepeg.comnih.gov Studies comparing different PEG linker lengths in drug delivery systems have shown that increasing the chain length can enhance tumor-targeting ability and circulation time in vivo. nih.govdovepress.com For example, research on folate-conjugated liposomes demonstrated that increasing the PEG-linker length from 2 kDa to 10 kDa significantly improved tumor accumulation and therapeutic effect. dovepress.com However, there is often an optimal length, as excessively long chains can sometimes inhibit cellular uptake or reduce the biological activity of the conjugated molecule. nih.govnih.gov A study by Wang et al. showed that a PEG 5 kDa linker provided optimal tumor growth inhibition compared to both shorter (3.4 kDa) and longer (24.5 nm) PEG chains. nih.gov

The PEG4 spacer in Bromoacetamido-PEG4-t-butyl ester thus occupies a useful middle ground, providing more spacing and solubility than its shorter counterparts while avoiding the larger hydrodynamic footprint and potential for reduced activity associated with much longer PEG chains.

Table 1: Comparison of PEG Homologue Properties

Feature Shorter PEGs (PEG1-3) PEG4 Longer PEGs (PEG8+) Very Long PEGs (kDa)
Approx. Spacer Length 3.5 - 10.5 Å ~14 Å >28 Å >100 Å
Flexibility Low Moderate High Very High
Solubility Enhancement Modest Good Excellent Superior
Steric Hindrance High Potential Moderate Low Very Low

| Primary Application | Small molecule linkers (e.g., PROTACs) where proximity is key. | Versatile linker for peptides, small molecules, oligonucleotides. | Linking large biomolecules (e.g., antibodies), reducing steric clash. | Maximizing serum half-life, creating "stealth" nanoparticles. |

Hydrodynamic Volume and its Effects on Biological Activity

The hydrodynamic volume, or the effective size of a molecule in solution, is dramatically affected by PEGylation. researchgate.net This is because each ethylene (B1197577) oxide unit of a PEG chain can bind two to three water molecules, causing the polymer to swell and occupy a much larger volume than a protein of a comparable molecular weight. nih.govyoutube.com This increased size is a primary factor behind many of the therapeutic benefits of PEGylation. youtube.com

Even a relatively short PEG4 chain contributes to an increase in the hydrodynamic radius of a conjugate. This can have several effects on biological activity:

Improved Solubility: The hydrophilic PEG spacer increases the aqueous solubility of hydrophobic molecules, which is a key benefit for drug formulation and delivery. broadpharm.comnih.gov

Reduced Renal Clearance: The extended serum half-life of PEGylated therapeutics is largely due to the increased hydrodynamic radius of the conjugate. nih.gov This larger size prevents the molecule from being efficiently filtered by the kidneys, thereby prolonging its circulation time. nih.gov While the effect of a PEG4 chain is modest compared to a 20 kDa or 40 kDa PEG, it still contributes to this phenomenon on a smaller scale.

Steric Shielding: The PEG chain can physically mask epitopes on a protein's surface, which can reduce its immunogenicity. precisepeg.com It can also shield the protein from proteolytic enzymes, enhancing its stability in vivo. precisepeg.comnih.gov However, this same shielding effect can also be a drawback. If the PEG chain, even a PEG4, sterically hinders the active site or a binding interface of a protein, it can lead to a reduction in its biological activity. nih.govnih.gov For instance, the conjugation of a 40 kDa PEG to interferon was found to reduce its activity by 93%, a loss that is compensated for by its greatly extended half-life. youtube.com

Studies on PEGylated human serum albumin (HSA) have shown that the hydrodynamic properties of the conjugate are dominated by the random coil behavior of the PEG chain, which entrains a significant amount of water. nih.gov This results in a hydrodynamic radius that is much larger than what would be predicted based on molecular weight alone. nih.gov

Impact of PEGylation on Immunogenicity and Pharmacokinetic Profiles of Conjugates

PEGylation is a widely used strategy to improve the pharmacokinetic profile of therapeutic molecules and reduce their immunogenicity. nih.govnih.gov The covalent attachment of PEG chains can enhance the stability and solubility of drugs, extend their circulation time, and protect them from enzymatic degradation. nih.govresearchgate.net

Key impacts on immunogenicity and pharmacokinetics include:

Reduced Immunogenicity: By creating a protective hydrophilic shield around the therapeutic molecule, PEGylation can mask immunogenic epitopes, thereby reducing the risk of an immune response. precisepeg.comfrontiersin.org This is particularly valuable for protein-based drugs, which can trigger the production of anti-drug antibodies. youtube.com

Prolonged Half-Life: The increased hydrodynamic volume imparted by the PEG chain significantly reduces renal clearance, which is a major pathway for the elimination of small molecules and proteins from the body. nih.gov This leads to a longer circulation half-life, allowing for less frequent dosing. nih.gov

Enhanced Stability and Solubility: PEGylation improves the solubility of hydrophobic drugs and protects conjugated proteins from proteolysis, contributing to greater stability in biological fluids. nih.govnih.gov

However, the effects of PEGylation are not always predictable. It has been discovered that PEG itself can be immunogenic, and some individuals possess pre-existing anti-PEG antibodies, which can lead to the accelerated blood clearance (ABC) of PEGylated drugs and, in some cases, hypersensitivity reactions. frontiersin.orgacs.org Therefore, the assumption that PEGylation will universally reduce immunogenicity is not always correct; the effect must be evaluated on a case-by-case basis for each specific conjugate. researchgate.netnih.gov

Table 2: General Effects of PEGylation on Pharmacokinetic Parameters

Pharmacokinetic Parameter Effect of PEGylation Underlying Mechanism
Half-life (t½) Increased Reduced renal clearance due to increased hydrodynamic size; protection from proteolysis. nih.gov
Volume of Distribution (Vd) Decreased Confinement to the vascular compartment due to large size.
Clearance (CL) Decreased Reduced filtration by kidneys and uptake by the reticuloendothelial system (RES). nih.govnih.gov
Immunogenicity Generally Decreased Steric shielding of antigenic epitopes on the protein surface. precisepeg.comfrontiersin.org

| Solubility | Increased | The hydrophilic nature of the PEG polymer enhances the solubility of hydrophobic molecules. nih.gov |

Strategies for Modulating Linker Flexibility and Conformational Dynamics

The simple linear PEG chain found in Bromoacetamido-PEG4-t-butyl ester is just one of many possible architectures for PEG linkers. The flexibility and conformational dynamics of a linker can be strategically modulated to optimize the properties of a bioconjugate.

Key strategies include:

Branched or Multi-Arm PEGs: Instead of a single linear chain, branched (Y-shaped) or multi-arm PEG linkers can be used. youtube.com These structures allow for the attachment of a higher payload of drug molecules to a single point on a protein or antibody, which is particularly useful in the development of antibody-drug conjugates (ADCs). broadpharm.com Branched PEGs can also create a denser "brush" conformation on a surface, which can be more effective at shielding than a linear PEG. mdpi.com

Cleavable Linkers: While Bromoacetamido-PEG4-t-butyl ester forms a stable, non-cleavable linkage, many applications benefit from linkers that can be cleaved under specific physiological conditions. nih.gov These "releasable" linkers are designed to be stable in circulation but break apart upon reaching the target site (e.g., in the acidic environment of a tumor or in the presence of specific enzymes), releasing the unmodified, fully active drug. nih.gov This prodrug strategy combines the pharmacokinetic benefits of PEGylation with the controlled release of the therapeutic agent. nih.gov Common cleavable functionalities include hydrazones (acid-labile), disulfides (reducible), and enzyme-labile peptide sequences. nih.gov

Incorporation of Rigid Moieties: To reduce the flexibility of a linker, rigid chemical groups (e.g., aromatic rings or cyclic structures) can be incorporated into the chain. This allows for more precise control over the distance and orientation between the two conjugated molecules, which can be important for optimizing binding or activity.

Heterobifunctional Design: The fundamental design of Bromoacetamido-PEG4-t-butyl ester is itself a strategy for controlled conjugation. biosynth.com Having two distinct reactive groups (bromoacetamide and a protected carboxylate) allows for sequential, orthogonal conjugation steps, providing precise control over the final structure of the conjugate, which is a significant advancement over homobifunctional linkers.

By selecting the appropriate linker architecture—linear, branched, cleavable, or rigid—researchers can fine-tune the conformational dynamics to achieve the desired therapeutic or diagnostic outcome.

Future Directions and Emerging Research Avenues

Integration into Advanced Click Chemistry Platforms

While not a traditional click chemistry reagent itself, Bromoacetamido-PEG4-t-Butyl Ester can be synthetically modified to participate in such reactions. For instance, the t-butyl ester can be deprotected and subsequently coupled with a molecule containing an azide (B81097) or alkyne group, enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This integration would allow for highly efficient and specific bioconjugation reactions under mild, biocompatible conditions. The development of derivatives of Bromoacetamido-PEG4-t-Butyl Ester that are pre-functionalized for click chemistry is a promising area for future research.

Development of Novel Reactive Group Combinations

Future research will likely focus on creating new iterations of PEG linkers with different reactive group combinations to expand their utility. While the current compound features a bromoacetyl group, which is a good leaving group for nucleophilic substitution reactions, and a protected carboxyl group, other combinations could offer distinct advantages. broadpharm.combroadpharm.com For example, replacing the bromoacetyl group with a maleimide (B117702) for thiol-specific conjugation or an NHS ester for amine-reactive coupling could create a new suite of tools for bioconjugation. broadpharm.com The development of linkers with orthogonal reactive groups, allowing for sequential conjugations, is another exciting prospect.

Reactive Group Target Functional Group Potential Application
MaleimideThiol (e.g., in cysteine residues)Site-specific protein labeling
NHS EsterPrimary Amine (e.g., in lysine (B10760008) residues)General protein and peptide labeling
Aldehyde/KetoneHydrazide/AminooxyBioorthogonal ligation
Tetrazinetrans-CycloocteneInverse-electron-demand Diels-Alder cycloaddition

Expansion into Multi-Arm and Branched PEG Linker Architectures

The current linear structure of Bromoacetamido-PEG4-t-Butyl Ester could be expanded into multi-arm or branched architectures. Branched PEG linkers are increasingly used in drug delivery, particularly in the development of antibody-drug conjugates (ADCs), as they allow for a higher drug-to-antibody ratio (DAR). broadpharm.comaxispharm.com A multi-arm version of this linker could enable the attachment of multiple copies of a therapeutic agent or targeting ligand to a single scaffold, potentially enhancing efficacy and avidity. These branched structures can also improve solubility and reduce aggregation. axispharm.com Biopharma PEG, for example, offers multi-arm PEG products with various functionalities and molecular weights. biochempeg.com

Branched PEG Architecture Potential Advantage Example Application
3-Arm PEGIncreased payload capacityAntibody-Drug Conjugates (ADCs)
4-Arm PEGEnhanced multivalencyTargeted drug delivery
Dendritic PEGHigh-density surface functionalizationBiosensors and diagnostics

Computational Modeling and Rational Design of Bromoacetamido-PEG4-t-Butyl Ester-based Conjugates

Computational modeling and simulation can play a crucial role in predicting the behavior of conjugates formed using Bromoacetamido-PEG4-t-Butyl Ester. Molecular dynamics simulations can provide insights into the conformational flexibility of the PEG linker, the stability of the conjugate, and its interaction with biological targets. This information can guide the rational design of more effective bioconjugates. By modeling different linker lengths, attachment sites, and payload combinations, researchers can optimize the properties of the final conjugate before undertaking extensive experimental work.

Potential in High-Throughput Screening and Combinatorial Chemistry Approaches

The versatile nature of Bromoacetamido-PEG4-t-Butyl Ester makes it a valuable building block for combinatorial chemistry and high-throughput screening (HTS) applications. nih.gov By creating libraries of molecules with diverse functional groups attached to this linker, researchers can rapidly screen for compounds with desired biological activities. For example, one could synthesize a library of small molecule-PEG conjugates and screen them for inhibitory activity against a particular enzyme. The hydrophilic PEG spacer can improve the solubility of hydrophobic small molecules, making them more amenable to HTS assays. broadpharm.comcreative-biolabs.com Fluorescence-based assays and NMR technology are common techniques used in HTS to identify promising candidates. nih.gov

Q & A

Basic: What are the recommended methods for synthesizing Bromoacetamido-PEG4-t-Butyl Ester, and how can its purity be validated?

Answer:
Synthesis typically involves coupling bromoacetic acid derivatives to a PEG4-t-butyl ester backbone via amidation. Key steps include:

  • Activation of carboxyl groups : Use carbodiimides (e.g., EDC) or NHS esters to facilitate coupling .
  • Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or preparative HPLC for high-purity isolation .
  • Characterization : Validate purity via 1H^1H/13C^{13}C-NMR (confirming PEG spacer integrity and bromoacetamido group presence), HPLC (>95% purity threshold), and mass spectrometry (ESI-MS for molecular ion verification) .

Advanced: How can competing side reactions (e.g., hydrolysis of the t-butyl ester or bromoacetamido group) be minimized during conjugation with thiol-containing biomolecules?

Answer:

  • pH control : Maintain slightly acidic to neutral conditions (pH 6.5–7.5) to reduce ester hydrolysis while promoting thiolate nucleophilic attack .
  • Temperature optimization : Conduct reactions at 4°C–25°C to balance reaction rate and stability .
  • Chelating agents : Add EDTA (1–5 mM) to sequester metal ions that catalyze bromoacetamide degradation .
  • Inert atmosphere : Use nitrogen/argon to prevent disulfide formation in thiol-containing substrates .

Basic: What analytical techniques are critical for confirming successful conjugation of Bromoacetamido-PEG4-t-Butyl Ester to target molecules?

Answer:

  • NMR spectroscopy : Monitor disappearance of bromoacetamido protons (~3.8–4.0 ppm) and PEG backbone signals (~3.5–3.7 ppm) .
  • HPLC-MS : Detect shifts in retention time and molecular weight post-conjugation .
  • Ellman’s assay : Quantify free thiols pre-/post-reaction to assess conjugation efficiency .

Advanced: How does the PEG4 spacer influence the pharmacokinetic properties of PROTACs incorporating Bromoacetamido-PEG4-t-Butyl Ester?

Answer:

  • Solubility enhancement : PEG4 improves aqueous solubility, critical for in vivo bioavailability .
  • Steric effects : The spacer reduces steric hindrance between E3 ligase and target protein, enhancing ternary complex formation .
  • Hydrolytic stability : The t-butyl ester protects the carboxylic acid until intracellular esterases cleave it, enabling controlled release .

Basic: What storage conditions are optimal for maintaining Bromoacetamido-PEG4-t-Butyl Ester stability?

Answer:

  • Temperature : Store at –20°C in anhydrous conditions to prevent ester hydrolysis .
  • Moisture control : Use desiccants and seal vials under inert gas (argon/nitrogen) .
  • Light sensitivity : Protect from UV exposure to avoid bromoacetamide degradation .

Advanced: How can researchers resolve discrepancies in conjugation efficiency between model peptides and complex biomolecules (e.g., antibodies)?

Answer:

  • Surface accessibility : Map solvent-accessible thiols/cysteines on the biomolecule using LC-MS/MS .
  • PEG spacer optimization : Test shorter/longer PEG chains (e.g., PEG2 vs. PEG8) to balance flexibility and steric effects .
  • Reaction kinetics : Use stopped-flow spectroscopy to quantify thiol reactivity under varying conditions .

Basic: What are the critical parameters for designing reproducible experiments using Bromoacetamido-PEG4-t-Butyl Ester?

Answer:

  • Molar ratio : Use a 1.2–2.0 molar excess of linker to substrate to drive conjugation to completion .
  • Reaction time : Monitor progress via TLC/HPLC; typical reactions require 4–24 hours .
  • Buffer compatibility : Avoid amine-containing buffers (e.g., Tris) that may compete with thiols .

Advanced: How can Taguchi experimental design principles optimize multi-step synthesis protocols for Bromoacetamido-PEG4-t-Butyl Ester derivatives?

Answer:

  • Parameter selection : Identify critical factors (e.g., temperature, pH, catalyst concentration) using orthogonal arrays .
  • Signal-to-noise ratios : Maximize yield while minimizing variability (e.g., L9 array for 4 factors at 3 levels) .
  • Validation : Confirm optimized conditions with triplicate experiments and ANOVA analysis .

Basic: How should researchers document experimental procedures involving Bromoacetamido-PEG4-t-Butyl Ester to ensure reproducibility?

Answer:

  • Detailed characterization : Report NMR shifts, HPLC gradients, and MS data for intermediates/final products .
  • Supporting information : Provide raw spectra and chromatograms in supplementary materials .
  • Batch records : Note lot numbers, storage durations, and purity certificates for reagents .

Advanced: What strategies mitigate batch-to-batch variability in Bromoacetamido-PEG4-t-Butyl Ester synthesis for large-scale applications?

Answer:

  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) during coupling steps .
  • Quality-by-design (QbD) : Define critical quality attributes (CQAs) for PEG chain length and bromoacetamido content .
  • Scale-up protocols : Use kinetic modeling to maintain reaction efficiency at higher volumes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.